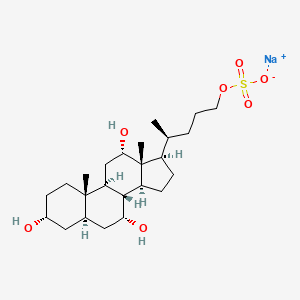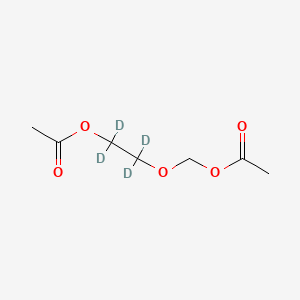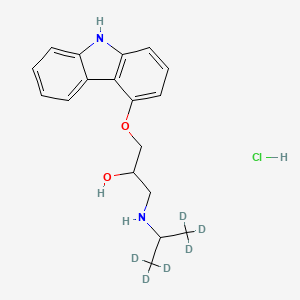
Carbaryl-d7
Overview
Description
Carbaryl-d7 is a synthetic chemical used in a variety of applications, including insect control, agricultural products, and laboratory experiments. Carbaryl-d7 is a derivative of carbaryl, an insecticide that has been used since the 1960s to control a wide range of pests. It is also used in medical research and in the development of new drugs. Carbaryl-d7 has been found to be effective in controlling certain insect pests and has been used in laboratory experiments to study the effects of various chemicals on various organisms.
Scientific Research Applications
Environmental Science: Pesticide Analysis
Carbaryl-d7 serves as an internal standard in isotope dilution mass spectrometry for the accurate quantification of carbaryl residues in environmental samples . This technique is crucial for monitoring pesticide levels in soil and water, ensuring environmental safety and compliance with regulations.
Agriculture: Crop Protection Research
In agricultural research, Carbaryl-d7 is used to study the efficacy and safety of carbaryl-based pesticides. It helps in understanding the metabolic pathways and degradation of carbaryl in crops, leading to the development of safer and more effective pest control methods .
Industrial Processes: Quality Control
In industrial settings, Carbaryl-d7 is utilized for quality control and validation of analytical methods. Its stable isotopic label ensures high precision and accuracy in the measurement of carbaryl in various products and processes .
Analytical Chemistry: Method Development
Carbaryl-d7 is essential in developing and validating new analytical methods. Its use in gas chromatography and liquid chromatography-mass spectrometry aids in creating robust, reliable, and reproducible analytical techniques .
Biotechnology Research: Proteomics
In biotechnology, Carbaryl-d7 is employed in proteomics research to study protein interactions and functions. It helps in quantifying carbaryl-modified proteins, providing insights into the biological effects of pesticide exposure at the molecular level .
Food Safety: Residue Analysis
Carbaryl-d7 is used in food safety research to detect and quantify carbaryl residues in food products. This ensures that the levels of pesticides in food are within the safe limits set by health authorities .
Immunology: Immune Response Studies
In immunological research, Carbaryl-d7 is used to study the effects of carbaryl on the immune system. It helps in understanding how exposure to pesticides can alter immune responses and potentially lead to immunotoxicity .
Mechanism of Action
Target of Action
Carbaryl-d7, like its parent compound Carbaryl, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it is responsible for the degradation of the neurotransmitter acetylcholine .
Mode of Action
Carbaryl-d7 disrupts the normal functioning of the nervous system by adding a carbamyl moiety to the active site of the AChE enzyme . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions . The surplus acetylcholine results in overstimulation of the nervous system, causing uncontrolled movement, paralysis, and possible death .
Biochemical Pathways
The inhibition of AChE by Carbaryl-d7 affects the cholinergic pathways in the nervous system . The buildup of acetylcholine at the synapses disrupts the normal transmission of nerve impulses. This disruption can lead to a range of downstream effects, including uncontrolled muscle movements and potential neurotoxicity .
Pharmacokinetics
Carbaryl is known to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The primary molecular effect of Carbaryl-d7 is the inhibition of AChE, leading to an excess of acetylcholine in the nervous system . This excess can cause a range of cellular effects, including uncontrolled muscle movements, paralysis, and potential neurotoxicity . In addition, Carbaryl-d7, like Carbaryl, may have immunotoxic effects, altering the immune response and potentially leading to hypersensitivity reactions, autoimmune diseases, and cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Carbaryl-d7. For instance, the presence of organic carbon in the environment can influence Carbaryl’s sorption, affecting its availability and toxicity . Furthermore, the widespread use of Carbaryl and presumably Carbaryl-d7 in various environments, including agriculture, homes, and veterinary medicine, can lead to broad exposure and potential ecological and health impacts .
properties
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-CFWCETGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661853 | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362049-56-7 | |
| Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)




